4-(5-Bromopyrimidin-2-yl)butanoic acid
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Overview
Description
4-(5-Bromopyrimidin-2-yl)butanoic acid is a chemical compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.08 g/mol It is characterized by the presence of a bromopyrimidine moiety attached to a butanoic acid chain
Preparation Methods
The synthesis of 4-(5-Bromopyrimidin-2-yl)butanoic acid typically involves the bromination of pyrimidine followed by the attachment of a butanoic acid chain. One common method involves the use of 5-bromopyrimidine as a starting material, which undergoes nucleophilic substitution reactions to introduce the butanoic acid group . The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the substitution process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
4-(5-Bromopyrimidin-2-yl)butanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides, using reagents such as alcohols or amines in the presence of catalysts.
Scientific Research Applications
4-(5-Bromopyrimidin-2-yl)butanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(5-Bromopyrimidin-2-yl)butanoic acid and its derivatives involves interactions with specific molecular targets. The bromopyrimidine moiety can interact with nucleophilic sites in biological molecules, potentially inhibiting or modifying their function . The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
4-(5-Bromopyrimidin-2-yl)butanoic acid can be compared with other bromopyrimidine derivatives, such as:
5-Bromopyrimidine: A simpler compound with similar reactivity but lacking the butanoic acid chain.
4-(5-Bromothien-2-yl)butanoic acid: A structurally similar compound where the pyrimidine ring is replaced with a thiophene ring.
4-(5-Bromopyridin-2-yl)butanoic acid: Another analog where the pyrimidine ring is replaced with a pyridine ring.
These comparisons highlight the unique properties of this compound, particularly its potential for diverse chemical reactions and applications in various fields of research.
Properties
IUPAC Name |
4-(5-bromopyrimidin-2-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c9-6-4-10-7(11-5-6)2-1-3-8(12)13/h4-5H,1-3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWULLPXEWWARV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CCCC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2228527-05-5 |
Source
|
Record name | 4-(5-bromopyrimidin-2-yl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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